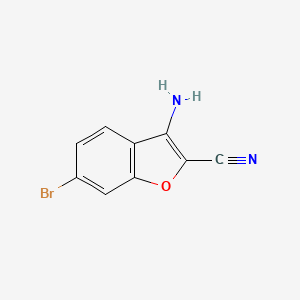

3-Amino-6-bromobenzofuran-2-carbonitrile

Description

Properties

IUPAC Name |

3-amino-6-bromo-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEDNRWYHFARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858617 | |

| Record name | 3-Amino-6-bromo-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379301-60-6 | |

| Record name | 3-Amino-6-bromo-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by bromination and amination reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The benzofuran ring can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for bromination, amines for amination, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran core .

Scientific Research Applications

3-Amino-6-bromobenzofuran-2-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 3-Amino-6-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Benzofuran Derivatives

Structural and Functional Implications of Substituent Variations

- Bromine vs. However, it enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas -CF₃ enhances metabolic stability .

- Cyano (-CN) vs. Carboxylic Acid (-COOH): The cyano group’s electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution, while -COOH offers pH-dependent solubility and ionic interactions.

- Thienofuran vs.

Biological Activity

3-Amino-6-bromobenzofuran-2-carbonitrile is a heterocyclic compound notable for its unique structural features, which include an amino group at the 3-position, a bromine atom at the 6-position, and a carbonitrile group at the 2-position. With a molecular formula of and a molecular weight of approximately 221.05 g/mol, this compound has garnered attention in medicinal chemistry due to its promising biological activities and potential applications in drug discovery.

Synthesis and Structural Characteristics

The synthesis of 3-Amino-6-bromobenzofuran-2-carbonitrile involves various methods that facilitate the efficient production of this compound and its derivatives. Key synthetic routes include:

- Refluxing with Amines : The compound can be synthesized by reacting 5-bromobenzofuran-2-carboxylic acid derivatives with suitable amines under reflux conditions.

- Cyclization Reactions : Cyclization reactions involving appropriate precursors have been reported to yield this compound effectively.

The presence of the bromine atom significantly influences its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that 3-Amino-6-bromobenzofuran-2-carbonitrile exhibits a range of biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Activity : Compounds derived from or related to 3-Amino-6-bromobenzofuran-2-carbonitrile have shown potential anticancer properties in various assays, indicating its utility in cancer research.

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor or substrate analog, contributing to its pharmacological potential. It has been used in biochemical studies to explore enzyme-substrate interactions, particularly in the context of drug design.

The mechanism by which 3-Amino-6-bromobenzofuran-2-carbonitrile exerts its biological effects involves interaction with specific molecular targets. This includes:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions and disease processes.

- Binding Affinity Studies : Molecular docking studies have suggested that this compound can bind effectively to target proteins, which is crucial for its potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3-Amino-6-bromobenzofuran-2-carbonitrile:

-

Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Compound Cell Line IC50 (µM) 3-Amino-6-bromobenzofuran-2-carbonitrile A549 (Lung) 15.5 Derivative A MCF7 (Breast) 10.2 Derivative B HeLa (Cervical) 12.8 -

Enzyme Inhibition Studies : Research focused on the inhibition of acetylcholinesterase (AChE) revealed that compounds similar to 3-Amino-6-bromobenzofuran-2-carbonitrile could serve as potent inhibitors, which are valuable in treating neurodegenerative diseases.

Compound AChE Inhibition (%) 3-Amino-6-bromobenzofuran-2-carbonitrile 78% Standard Inhibitor (Donepezil) 85%

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Amino-6-bromobenzofuran-2-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of brominated precursors followed by nitrile introduction. For example, similar benzofuran-carbonitrile derivatives are synthesized via condensation reactions under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate . Optimization may involve adjusting reaction temperature (80–120°C), solvent polarity, or catalyst loading to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound in >95% purity .

Q. Which analytical techniques are most reliable for confirming the molecular structure of 3-Amino-6-bromobenzofuran-2-carbonitrile?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, SC-XRD analysis of analogous benzofuran-carbonitrile compounds revealed bond lengths and angles consistent with theoretical predictions (e.g., C–C bond lengths averaging 1.40–1.45 Å) . Complementary techniques include H/C NMR to verify substituent positions and FT-IR to confirm nitrile (C≡N) and amine (N–H) functional groups. Mass spectrometry (HRMS) provides molecular weight validation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths or thermal parameters) be resolved during structural refinement?

- Methodological Answer : Discrepancies often arise from disordered atoms or twinning. Using SHELXL (a robust refinement program), researchers can apply restraints to bond lengths and anisotropic displacement parameters. For example, in a study of a fluorophenyl-carbonitrile analog, SHELXL resolved thermal motion artifacts by iteratively refining hydrogen atom positions and applying Hirshfeld rigidity constraints . High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELX can address twinning issues .

Q. What strategies enable regioselective functionalization of the benzofuran core in 3-Amino-6-bromobenzofuran-2-carbonitrile?

- Methodological Answer : The bromine atom at position 6 and the amino group at position 3 offer distinct reactivity. Electrophilic substitution at the bromine site can be achieved via Suzuki-Miyaura coupling using arylboronic acids (e.g., phenylboronic acid, >97% yield with Pd(PPh) catalyst) . For amino group modification, acylation or sulfonylation reactions under mild conditions (e.g., acetyl chloride in dichloromethane at 0°C) preserve the benzofuran backbone . Computational modeling (DFT) may predict regioselectivity by analyzing frontier molecular orbitals .

Q. How do steric and electronic effects influence the reactivity of 3-Amino-6-bromobenzofuran-2-carbonitrile in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile group deactivates the benzofuran ring, directing electrophilic attacks to the bromine site. Steric hindrance from the amino group can slow reactions at position 3. For example, Ullmann coupling with iodobenzene requires bulky ligands (e.g., XPhos) to enhance catalytic efficiency at position 6 . Kinetic studies using F NMR (for fluorinated analogs) reveal rate constants varying by 2–3 orders of magnitude depending on substituent electronic profiles .

Data Interpretation and Experimental Design

Q. How can researchers reconcile conflicting spectroscopic and crystallographic data for this compound?

- Methodological Answer : Cross-validation is essential. For instance, if NMR suggests a planar amino group but XRD shows pyramidal geometry, consider dynamic effects (e.g., rapid proton exchange in solution). In one study, variable-temperature NMR (-40°C to 25°C) confirmed amino group flexibility by observing line broadening at lower temperatures . For nitrile stretching vibrations (FT-IR: ~2200 cm), discrepancies with DFT-predicted frequencies may arise from crystal packing forces .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. For example, benzofuran derivatives show hydrolysis at pH >10, requiring neutral storage conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for similar nitriles). Differential scanning calorimetry (DSC) identifies polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.